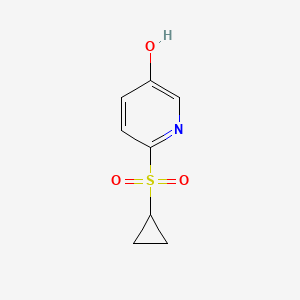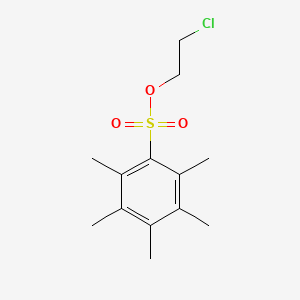
2-Chloroethyl 2,3,4,5,6-pentamethylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene is an organic compound characterized by its aromatic benzene ring substituted with five methyl groups and a 2-chloroethoxysulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4,5,6-pentamethyl-benzene.
Chlorination: The benzene ring is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chloro group.
Sulfonylation: The chlorinated intermediate undergoes sulfonylation with a sulfonyl chloride reagent to introduce the sulfonyl group.
Etherification: The final step involves the etherification of the sulfonylated intermediate with 2-chloroethanol to form the desired compound.
Industrial Production Methods
Industrial production of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of 2,3,4,5,6-pentamethyl-benzene using industrial chlorinating agents.
Continuous Sulfonylation: Continuous sulfonylation in reactors designed for high throughput.
Automated Etherification: Automated etherification processes to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic benzene ring.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
科学研究应用
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene involves:
Electrophilic Attack: The aromatic ring can undergo electrophilic attack due to the electron-donating effect of the methyl groups.
Nucleophilic Substitution: The chloro group can be displaced by nucleophiles, leading to various substitution products.
Sulfonyl Group Reactions: The sulfonyl group can participate in oxidation and reduction reactions, affecting the overall reactivity of the compound.
相似化合物的比较
Similar Compounds
1-(2-Chloroethoxysulfonyl)-benzene: Lacks the additional methyl groups, resulting in different reactivity and properties.
2,3,4,5,6-Pentamethyl-benzene: Lacks the chloroethoxysulfonyl group, leading to different chemical behavior.
1-(2-Chloroethoxy)-2,3,4,5,6-pentamethyl-benzene: Similar structure but lacks the sulfonyl group, affecting its reactivity.
Uniqueness
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentamethyl-benzene is unique due to the combination of the chloroethoxysulfonyl group and the pentamethyl-substituted benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
85650-09-5 |
|---|---|
分子式 |
C13H19ClO3S |
分子量 |
290.81 g/mol |
IUPAC 名称 |
2-chloroethyl 2,3,4,5,6-pentamethylbenzenesulfonate |
InChI |
InChI=1S/C13H19ClO3S/c1-8-9(2)11(4)13(12(5)10(8)3)18(15,16)17-7-6-14/h6-7H2,1-5H3 |
InChI 键 |
NNBWRDBDAWVRHO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)OCCCl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


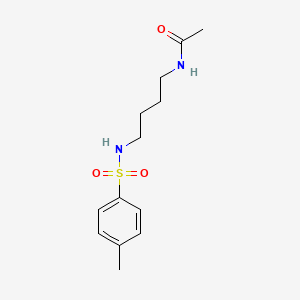


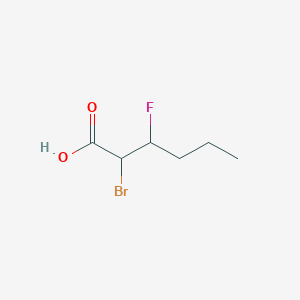
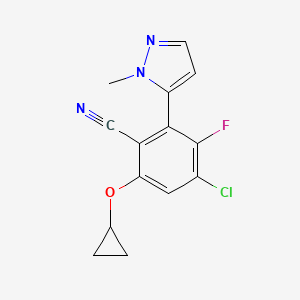
![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)

![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)
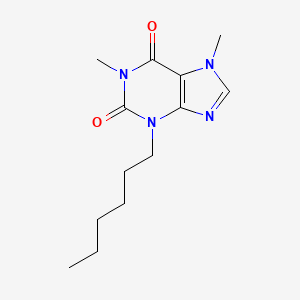
![5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14008215.png)


![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)
